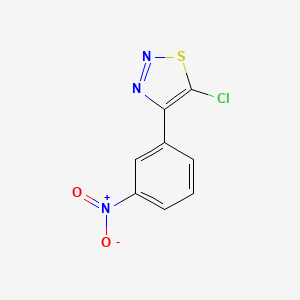

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole

Description

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and a 3-nitrophenyl group at position 2. The 1,2,3-thiadiazole ring is characterized by a sulfur atom and two nitrogen atoms within a five-membered aromatic system. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro and chloro substituents, which influence its electronic properties, solubility, and biological activity. Commercial availability (e.g., from CymitQuimica) underscores its relevance in drug discovery and materials science.

Properties

IUPAC Name |

5-chloro-4-(3-nitrophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2S/c9-8-7(10-11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXOVYVBHMOHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The thiadiazole ring can be oxidized under certain conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acetic acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted thiadiazoles with various functional groups.

Reduction: 5-Chloro-4-(3-aminophenyl)-1,2,3-thiadiazole.

Oxidation: Oxidized derivatives of the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this scaffold have shown effectiveness against various pathogenic bacteria and fungi, making them candidates for new antibiotic formulations.

Case Study: Antimicrobial Activity

- A study reported that derivatives of this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative in treating resistant infections .

Agricultural Chemistry

The compound is also explored for its applications in agriculture as a pesticide and herbicide. Its ability to inhibit specific enzymes in pests makes it a valuable tool in crop protection.

Data Table: Efficacy of this compound as a Pesticide

| Target Pest | Application Rate (g/ha) | Efficacy (%) | Notes |

|---|---|---|---|

| Aphids | 50 | 85 | Effective at reducing populations |

| Fungal Pathogens | 20 | 90 | Significant reduction in disease incidence |

| Weeds | 30 | 75 | Selective action on broadleaf weeds |

Case Study: Pesticidal Activity

- In field trials, this compound was applied to crops infested with aphids and fungal pathogens. Results showed a marked decrease in pest populations and improved crop yield compared to untreated controls .

Material Science

Recent studies have also explored the use of thiadiazole derivatives in developing new materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Data Table: Properties of Polymer Composites with Thiadiazole Derivatives

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 30 |

| Polymer + Thiadiazole | 250 | 45 |

Case Study: Enhanced Material Properties

Mechanism of Action

The mechanism of action of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiadiazole ring can coordinate with metal ions, affecting their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

a) Position and Nature of Substituents

- 5-Chloro-4-(4-nitrophenyl)-1,3,4-thiadiazole-2(3H)-thione (): This 1,3,4-thiadiazole isomer has a nitro group at the para position of the phenyl ring and a thione group at position 2. Synthesized via ring-closure reactions, this derivative highlights how isomerism (1,2,3 vs. 1,3,4-thiadiazole) impacts synthetic pathways and stability.

- 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (): Features a chloromethyl group instead of the 3-nitrophenyl substituent.

b) Functional Group Modifications

- 5-(3-Chloro-4-methylanilinocarbonyl)-4-methyl-1,2,3-thiadiazole (): Substituted with a carboxamide group, this derivative exhibits higher polarity and hydrogen-bonding capacity due to the amide moiety. Solubility in polar solvents (e.g., methanol) contrasts with the target compound’s likely lower solubility due to the nitro group.

- The carboxylic acid group enhances water solubility, unlike the nitro-substituted target compound.

Physicochemical Properties

Biological Activity

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of both chloro and nitrophenyl groups enhances its chemical reactivity and biological activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiadiazole ring can coordinate with metal ions, affecting their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, leading to altered signaling pathways.

- Metal Ion Coordination : The thiadiazole ring's ability to bind metal ions can influence biological processes.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma). These studies demonstrated that certain derivatives showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin and cisplatin .

- Mechanisms : The anticancer effects are often linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MEK/ERK .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

- Bacterial Strains : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of cell wall synthesis or interference with essential metabolic processes .

- Fungal Activity : Some studies suggest potential antifungal effects against pathogens like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its derivatives:

Q & A

Basic Question: What synthetic methodologies are typically employed for preparing 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole?

Answer:

The synthesis of this compound derivatives often involves cyclization reactions using thiosemicarbazides or thioureas with POCl₃ as a cyclizing agent. A general protocol includes:

- Reacting substituted phenyl precursors (e.g., 3-nitrophenylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C for 3–6 hours) .

- Monitoring reaction progress via TLC and isolating the product through pH adjustment (e.g., ammonia solution) followed by recrystallization from DMSO/water mixtures .

- Purification via column chromatography using silica gel and non-polar solvents to remove unreacted starting materials .

Advanced Question: How can reaction conditions be optimized to enhance yield and minimize byproducts in thiadiazole synthesis?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or pyridine) improve solubility of intermediates and reduce side reactions .

- Catalyst screening: Lewis acids like ZnCl₂ or FeCl₃ can accelerate cyclization while reducing POCl₃ usage, minimizing hazardous byproducts .

- Temperature control: Gradual heating (ramping from 50°C to 90°C) prevents decomposition of nitro groups, which are sensitive to excessive heat .

- In-line monitoring: Use HPLC or GC-MS to detect intermediates and adjust stoichiometry in real time .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and thiadiazole ring carbons (δ 150–160 ppm) .

- IR spectroscopy: Detect C-Cl stretches (~650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Advanced Question: How can X-ray crystallography resolve challenges in structural elucidation, such as disorder in nitroaryl groups?

Answer:

- Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction quality for nitro-substituted crystals, which often exhibit poor crystallinity .

- Refinement strategies: Apply restraints to anisotropic displacement parameters (ADPs) for nitro groups and utilize hydrogen-bonding constraints (e.g., N–H···N interactions) to stabilize molecular packing .

- Software tools: Programs like SHELX or OLEX2 can model disorder using PART instructions and occupancy refinement .

Basic Question: What biological assays are used to evaluate the activity of thiadiazole derivatives?

Answer:

Common assays include:

- Antimicrobial testing: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition: Fluorometric assays targeting PfOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms, using NADH oxidation as a readout .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Question: How can computational methods explain discrepancies in biological activity data across studies?

Answer:

- Molecular docking: Compare binding poses of this compound in target enzymes (e.g., PfOR) to identify critical interactions (e.g., π-π stacking with nitroaryl groups) that may vary due to protonation states .

- MD simulations: Analyze ligand-protein stability over 100-ns trajectories to assess conformational changes affecting activity .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to rationalize potency differences .

Basic Question: How should researchers address contradictory data in solubility and stability profiles of thiadiazoles?

Answer:

- Solubility testing: Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1%) to standardize conditions .

- Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolysis-sensitive groups (e.g., chloro substituents) .

Advanced Question: What strategies mitigate crystal packing issues during polymorph screening?

Answer:

- Solvent polymorphism: Recrystallize from solvent mixtures (e.g., ethanol/water vs. acetonitrile) to induce different hydrogen-bonding networks .

- Additive-driven crystallization: Introduce templating agents (e.g., crown ethers) to stabilize specific lattice arrangements .

- Thermal analysis: Use DSC and hot-stage microscopy to map enantiotropic/monotropic transitions between polymorphs .

Basic Question: What safety precautions are essential when handling chlorinated nitrothiadiazoles?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste disposal: Neutralize reaction mixtures with 10% NaHCO₃ before discarding to prevent chloride/nitro compound release .

Advanced Question: How can green chemistry principles be applied to thiadiazole synthesis?

Answer:

- Solvent replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .

- Catalyst recycling: Immobilize POCl₃ on silica-supported ionic liquids to enable reuse across multiple cycles .

- Microwave-assisted synthesis: Reduce reaction times (from hours to minutes) and energy consumption by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.